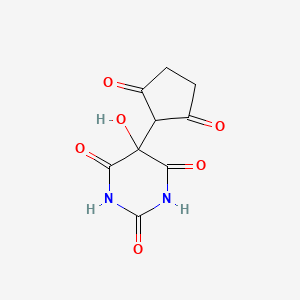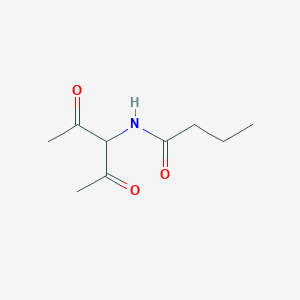
N-(2,4-Dioxopentan-3-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-Dioxopentan-3-yl)butanamide is an organic compound with the molecular formula C9H15NO3. It is a derivative of butanamide, featuring a dioxopentan-3-yl group attached to the nitrogen atom. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dioxopentan-3-yl)butanamide typically involves the reaction of pentane-2,4-dione with butanamide under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) and a catalyst like boron trifluoride etherate (BF3·OEt2). The reaction is carried out in a solvent such as dichloromethane (CH2Cl2) at room temperature, followed by extraction and purification steps .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
化学反应分析
Types of Reactions
N-(2,4-Dioxopentan-3-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, forming diols.
Substitution: Nucleophilic substitution reactions can replace the dioxo groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
N-(2,4-Dioxopentan-3-yl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2,4-Dioxopentan-3-yl)butanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Butyramide: A simpler amide with a similar structure but lacking the dioxopentan-3-yl group.
N-Phenylbutanamide: Another derivative of butanamide with a phenyl group attached to the nitrogen atom.
N-(2,4-Dioxopentan-3-yl)acetamide: Similar to N-(2,4-Dioxopentan-3-yl)butanamide but with an acetamide group instead of butanamide.
Uniqueness
This compound is unique due to the presence of the dioxopentan-3-yl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
属性
CAS 编号 |
88043-69-0 |
|---|---|
分子式 |
C9H15NO3 |
分子量 |
185.22 g/mol |
IUPAC 名称 |
N-(2,4-dioxopentan-3-yl)butanamide |
InChI |
InChI=1S/C9H15NO3/c1-4-5-8(13)10-9(6(2)11)7(3)12/h9H,4-5H2,1-3H3,(H,10,13) |
InChI 键 |
AKUVDBJKJRGYAL-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NC(C(=O)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Hydroxyimino)-3,7,7-trimethylbicyclo[4.1.0]heptan-3-yl nitrate](/img/structure/B14396503.png)

![N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14396518.png)
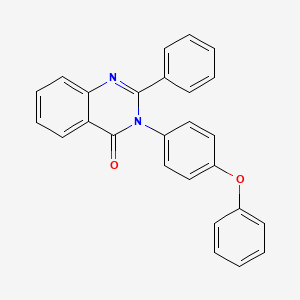
![Dimethyl {2-[(acetyloxy)imino]propyl}phosphonate](/img/structure/B14396524.png)
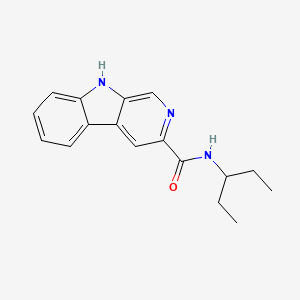
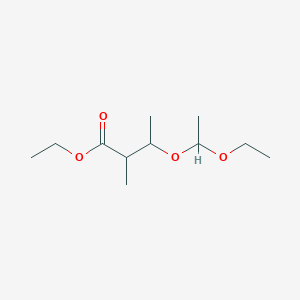

![N-Ethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14396546.png)
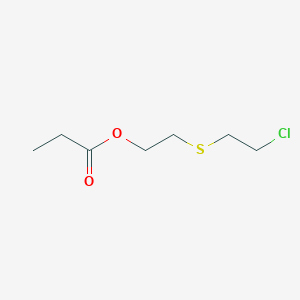

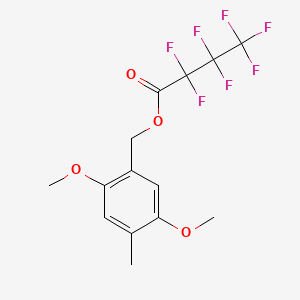
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(piperidin-1-yl)propanamide](/img/structure/B14396595.png)
